Camostat monomethanesulfonate
Description
Camostat monomethanesulfonate (CAS: 59721-29-8), also known as camostat mesylate, is a synthetic serine protease inhibitor with broad-spectrum activity against proteases such as TMPRSS2, urokinase-type plasminogen activator (uPA), plasminogen kallikrein (PK), and trypsin . Its chemical structure includes a guanidinobenzoyloxy group linked to a dimethylcarbamoylmethyl ester backbone, with a methanesulfonate counterion .
Mechanism of Action:
Camostat covalently binds to the catalytic serine residue (Ser195) in the active site of serine proteases, forming a stable acyl-enzyme complex that inhibits proteolytic activity. Structural studies reveal its insertion into the S1 pocket of proteases like uPA and TMPRSS2, facilitated by ionic interactions with Asp435 (TMPRSS2) or Asp189 (trypsin-like proteases) .
Properties
IUPAC Name |
diaminomethylidene-[4-[4-[2-[2-(dimethylamino)-2-oxoethoxy]-2-oxoethyl]phenoxy]carbonylphenyl]azanium;methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5.CH4O3S/c1-24(2)17(25)12-28-18(26)11-13-3-9-16(10-4-13)29-19(27)14-5-7-15(8-6-14)23-20(21)22;1-5(2,3)4/h3-10H,11-12H2,1-2H3,(H4,21,22,23);1H3,(H,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSEKIHNIDBATFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COC(=O)CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)[NH+]=C(N)N.CS(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
59721-28-7 (Parent), 75-75-2 (Parent) | |
| Record name | Camostat mesilate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059721298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59721-29-8 | |
| Record name | Camostat mesylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59721-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Camostat mesilate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059721298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Traditional Condensation-Based Synthesis
The foundational synthetic route involves sequential condensation reactions starting from p-hydroxyphenylacetic acid (1) and 2-chloro-N,N-dimethylacetamide (2). These intermediates undergo nucleophilic substitution to form p-hydroxyphenylacetic acid-N,N-dimethylformamido methyl ester (3), which is subsequently reacted with p-guanidinobenzoic acid hydrochloride (5) in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-(3-dimethylaminopropyl)carbodiimide (EDCI). The resulting camostat hydrochloride (6) is neutralized to yield the free base (11), which is then treated with methanesulfonic acid to form this compound (8).
Key Reaction Parameters:
Industrial-Scale Method (Patent CN104402770B)
A scalable preparation method involves:
-
Step 1 : Reaction of chloroacetyl chloride (30 g) with 50% dimethylamine aqueous solution (51 g) in dichloromethane (160 g) at 5–10°C to synthesize 3-pyrrolidone hydrochloride (yield: 31 g).
-
Step 2 : Condensation of 3-pyrrolidone hydrochloride (30.6 g) with p-hydroxyphenylacetic acid (40 g) using triethylamine (TEA, 17.6 g) as a base at 80–95°C for 3 hours. Sodium bisulfite (0.4 g) is added to inhibit oxidation.
-
Step 3 : Recrystallization of the crude product from ethyl acetate and water, followed by drying under reduced pressure (60°C, 2 hours) to yield camostat mesylate (45 g, ~90% purity).
Table 1: Comparative Analysis of Synthetic Methods
Optimization of Reaction Conditions
Solvent Selection and Temperature Control
The choice of solvent critically impacts reaction efficiency:
-
Dichloromethane (DCM) : Used in initial steps for its low polarity and ability to dissolve hydrophobic intermediates.
-
Acetone : Preferred for salt formation due to its miscibility with methanesulfonic acid and moderate boiling point (56°C), facilitating easy removal.
-
Aqueous Mixtures : Water-containing acetone (90–100%) enhances solubility of the free base during neutralization, reducing byproduct formation.
Reaction temperatures are tightly controlled to minimize side reactions:
Catalytic Additives and Stabilizers
-
Sodium Bisulfite (NaHSO₃) : Added during condensation (0.4 g per 30.6 g intermediate) to prevent oxidation of sensitive guanidine groups.
-
Triethylamine (TEA) : Acts as both a base and a catalyst, neutralizing HCl byproducts and enhancing nucleophilic attack efficiency.
Crystallization and Polymorph Control
Crystal Form B (Anhydrous)
The anhydrous form (B) is obtained by dissolving camostat free base in acetone, followed by dropwise addition of methanesulfonic acid aqueous solution (1:2 molar ratio) at 15–25°C. The mixture is stirred for 1 hour, cooled to 0–5°C, and filtered. Recrystallization from water or acetone yields Form B, characterized by XRPD peaks at 16.06°, 18.43°, 22.04°, 23.05°, and 24.74° (2θ ±0.2°).
Thermal Properties (Form B):
Acetone Solvate (Form D)
Form D is prepared by reacting camostat free base with methanesulfonic acid in acetone at 15–25°C. The solvate contains one acetone molecule per camostat mesylate unit, as confirmed by ¹H NMR (δ 2.07 ppm, singlet for acetone methyl groups).
Thermal Properties (Form D):
Table 2: Comparison of Crystal Forms
| Property | Form B (Anhydrous) | Form D (Acetone Solvate) |
|---|---|---|
| XRPD Peaks (2θ) | 16.06°, 18.43°, 22.04° | 15.82°, 17.94°, 21.76° |
| Solvent System | Acetone/water | Acetone |
| Thermal Stability | Stable up to 150°C | Desolvation at 80–100°C |
| Pharmaceutical Relevance | Preferred for long-term storage | Used in intermediate purification |
Characterization of Final Product
Spectroscopic Analysis
Purity and Solubility
Comparative Analysis of Preparation Methods
Yield and Scalability
Chemical Reactions Analysis
Types of Reactions: Camostat monomethanesulfonate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds in this compound can be hydrolyzed under acidic or basic conditions, leading to the formation of camostat and methanesulfonic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonate group, resulting in the formation of sulfone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Substitution: Nucleophiles such as amines or alcohols are used under appropriate conditions.
Major Products:
Hydrolysis: Camostat and methanesulfonic acid.
Oxidation: Sulfone derivatives.
Substitution: Various camostat derivatives depending on the nucleophile used.
Scientific Research Applications
Camostat monomethanesulfonate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study serine protease inhibition and related biochemical pathways.
Biology: The compound is employed in cell culture studies to investigate its effects on cellular processes and enzyme activity.
Medicine: this compound is used in clinical research for its potential therapeutic effects in treating chronic pancreatitis, postoperative reflux esophagitis, and viral infections such as COVID-19
Industry: The compound is utilized in the pharmaceutical industry for the development of new drugs and therapeutic agents.
Mechanism of Action
Camostat monomethanesulfonate exerts its effects by inhibiting serine proteases, particularly transmembrane protease serine 2 (TMPRSS2). This inhibition prevents the proteolytic activation of various substrates, including viral spike proteins, thereby blocking viral entry into host cells. The compound also modulates the activity of other proteases and cytokines, leading to anti-inflammatory and antifibrotic effects .
Comparison with Similar Compounds
Nafamostat Mesylate
Structural and Functional Differences :
- Binding Mode : Unlike camostat, nafamostat contains a naphthamidine group, enabling stronger electrostatic interactions with the S1 pocket of TMPRSS2. Docking studies show nafamostat forms additional hydrogen bonds with Gly464 and Ser463 in TMPRSS2, enhancing inhibitory potency .
- Pharmacokinetics : Nafamostat has a shorter plasma half-life (~23 minutes) compared to camostat (~90 minutes), necessitating continuous infusion for therapeutic efficacy .
Inhibitory Potency :
| Protease | Camostat IC₅₀ (nM) | Nafamostat IC₅₀ (nM) |
|---|---|---|
| TMPRSS2 | 50–100 | 10–20 |
| uPA | 150 | 80 |
| Trypsin | 30 | 5 |
Metabolite GBPA
Camostat is metabolized into 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA).
- Activity : GBPA retains antiviral activity but shows reduced inhibitory efficiency against recombinant TMPRSS2 (IC₅₀ ~200 nM vs. camostat’s 50 nM) .
- Clinical Relevance : Despite lower potency, GBPA achieves peak plasma concentrations (~1.5 μM) sufficient for antiviral effects after camostat administration .
UK-371804
A synthetic inhibitor with a bicyclic sulfonamide core.
- Advantage: Longer duration of action due to non-covalent binding, but lower specificity for TMPRSS2 compared to camostat .
Marine Mollusk-Derived Compounds
Compounds such as Watasenia preluciferyl β-D-glucopyranosiduronic acid (compound 10) exhibit superior theoretical binding to TMPRSS2:
- Docking Scores :
| Compound | Glide Score | Glide Energy (kcal/mol) |
|---|---|---|
| Camostat | -4.52 | -42.47 |
| Nafamostat | -3.73 | -38.27 |
| Compound 10 | -8.16 | -59.21 |
10-Hydroxyusambarensine
A natural alkaloid with better binding affinity to TMPRSS2 than camostat (ΔG = -9.2 kcal/mol vs. -7.5 kcal/mol).
- Similarity : Both interact with Asp189 and Gln192 in the S1 pocket, but 10-hydroxyusambarensine lacks the covalent modification mechanism of camostat .
Key Research Findings
Broad-Spectrum Inhibition: Camostat inhibits multiple proteases (TMPRSS2, uPA, trypsin) at nanomolar concentrations, whereas nafamostat is more potent but less selective .
Metabolite Efficacy : GBPA contributes to camostat’s antiviral activity in vivo, compensating for its lower enzymatic inhibition .
Structural Insights: Crystal structures confirm that camostat’s guanidine group is critical for S1 pocket binding, a feature shared by nafamostat but absent in non-covalent inhibitors like UK-371804 .
Clinical and Pharmacokinetic Considerations
Q & A
Q. What are the standard experimental protocols for evaluating the efficacy of Camostat monomethanesulfonate in vitro?
- Methodological Answer: In vitro studies typically involve enzyme inhibition assays (e.g., trypsin-like proteases) using fluorogenic substrates. For example:
Prepare a reaction buffer (pH 7.4) with 100 nM target protease.
Pre-incubate this compound (0.1–100 µM) with the enzyme for 15 minutes.
Add substrate (e.g., Boc-Gln-Ala-Arg-AMC) and measure fluorescence intensity over time.
Calculate IC₅₀ values using nonlinear regression analysis .
- Data Table Example:
| Protease Type | IC₅₀ (µM) | Substrate Used | Reference |
|---|---|---|---|
| TMPRSS2 | 0.04 | Boc-QAR-AMC | |
| Trypsin | 1.2 | Z-GPR-AMC |
Q. How do researchers assess the inhibitory activity of this compound against transmembrane proteases?
- Methodological Answer: Use cell-based assays with engineered protease reporters (e.g., HEK293T cells expressing TMPRSS2). Steps:
Transfect cells with a plasmid encoding the protease and a fluorescent reporter (e.g., GFP-linked substrate).
Treat cells with this compound (10–1000 nM) for 24 hours.
Quantify fluorescence via flow cytometry to measure protease inhibition .
Advanced Research Questions
Q. How can conflicting data on this compound’s antiviral efficacy across studies be reconciled?
- Methodological Answer: Conduct a systematic review with meta-analysis:
Define inclusion criteria (e.g., in vivo/in vitro studies, SARS-CoV-2 models).
Extract data on viral load reduction, IC₅₀ values, and experimental conditions.
Use random-effects models to account for heterogeneity in cell lines, dosing, and protease targets .
Q. What advanced methodologies are used to study the structure-activity relationship (SAR) of this compound derivatives?
- Methodological Answer: Combine computational and experimental approaches:
Molecular Docking: Use software like AutoDock Vina to predict binding affinities to proteases (e.g., TMPRSS2 active site).
Synthetic Chemistry: Modify the guanidinobenzoyloxy group and test inhibitory activity.
Crystallography: Resolve co-crystal structures of derivatives with target proteases to identify critical interactions .
Q. How should researchers design experiments to evaluate this compound in combination therapies for viral infections?
- Methodological Answer: Use a factorial design to test synergism:
Combine this compound with antivirals (e.g., remdesivir) at varying concentrations.
Measure viral replication via qRT-PCR or plaque assays.
Analyze synergy using the Chou-Talalay method (Combination Index <1 indicates synergism) .
Data Analysis & Reporting
Q. What statistical approaches are recommended for dose-response studies of this compound?
- Methodological Answer:
- Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism).
- Report Hill slopes to assess cooperativity in enzyme inhibition.
- Include confidence intervals for IC₅₀ values to quantify uncertainty .
Q. How can researchers ensure reproducibility in pharmacokinetic studies of this compound?
- Methodological Answer:
- Standardize protocols:
Use LC-MS/MS for plasma metabolite quantification (e.g., FOY-251, the active metabolite).
Validate assays with quality controls (e.g., spike-and-recovery tests).
Ethical & Compliance Considerations
Q. What guidelines apply when requesting proprietary data on this compound for academic research?
- Methodological Answer: Follow institutional and journal compliance frameworks:
Submit a formal request to data custodians (e.g., Cambridge English) with a research proposal, methodology, and intended outcomes.
Include a signed agreement specifying data usage restrictions and pre-publication review rights .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
